3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride
Brand Name:
Vulcanchem
CAS No.:
103182-70-3
VCID:
VC20754978
InChI:
InChI=1S/C13H18N2O3S.ClH/c1-17-10-4-2-3-5-11(10)18-9-13-15(6-7-19-13)12(16)8-14;/h2-5,13H,6-9,14H2,1H3;1H
SMILES:
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl
Molecular Formula:
C13H19ClN2O3S
Molecular Weight:
318.82 g/mol
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride
CAS No.: 103182-70-3
Cat. No.: VC20754978
Molecular Formula: C13H19ClN2O3S
Molecular Weight: 318.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103182-70-3 |
|---|---|
| Molecular Formula | C13H19ClN2O3S |
| Molecular Weight | 318.82 g/mol |
| IUPAC Name | 2-amino-1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O3S.ClH/c1-17-10-4-2-3-5-11(10)18-9-13-15(6-7-19-13)12(16)8-14;/h2-5,13H,6-9,14H2,1H3;1H |
| Standard InChI Key | SOXUNUHIKHSKNY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
| Canonical SMILES | COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator